molecular formula C21H18F3N3O3S B10815916 Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone

Cat. No.: B10815916
M. Wt: 449.4 g/mol
InChI Key: ZLSQGIUMIDTVML-UHFFFAOYSA-N
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Description

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, a trifluoromethyl-substituted phenyl group, and a piperazine ring, making it a versatile molecule in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The trifluoromethyl-substituted phenyl group is then introduced through a Friedel-Crafts acylation reaction, using trifluoromethylbenzene and an appropriate acylating agent. Finally, the piperazine ring is incorporated via a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . This inhibition is often achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents, such as 2-anilinoquinoline and 4-hydroxyquinoline.

    Trifluoromethyl-substituted compounds: Molecules like trifluoromethylbenzene and trifluoromethylpyridine.

    Piperazine derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine.

Uniqueness

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone stands out due to its unique combination of a quinoline core, a trifluoromethyl-substituted phenyl group, and a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone, with the CAS number 796096-78-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is represented as follows:

C18H17F3N2O2S\text{C}_{18}\text{H}_{17}\text{F}_3\text{N}_2\text{O}_2\text{S}

This compound features a quinoline core, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique pharmacological profile.

Research indicates that compounds similar to this compound exhibit interactions with various neurotransmitter receptors, particularly the serotonin receptors (5-HT3 and 5-HT6). For instance, related compounds have been shown to act as antagonists at these receptors, which are implicated in conditions such as anxiety and schizophrenia .

1. Antipsychotic Activity

A study highlighted that quinoline derivatives can display antipsychotic effects by modulating serotonin receptor activity. Specifically, the compound FPPQ, a structural analog, demonstrated significant antagonistic effects on 5-HT3 and 5-HT6 receptors, suggesting similar potential for this compound .

2. Anticonvulsant Properties

Quinoline derivatives have also been investigated for their anticonvulsant activities. In animal models, certain analogs exhibited protective effects against seizures, indicating that modifications in the piperazine structure could enhance efficacy against epilepsy .

3. Inhibition of Lipid Kinases

The compound has been linked to inhibition of lipid kinases involved in various signaling pathways. This property may contribute to its potential utility in treating metabolic disorders and cancers where these pathways are dysregulated .

Case Studies and Experimental Findings

StudyFindings
Kamiński et al. (2015)Identified anticonvulsant activity of related quinoline compounds in MES test models .
PMC8474115 (2021)Demonstrated dual receptor antagonism leading to antipsychotic-like effects in rodent models .
WO2006122806A2Discussed the therapeutic applications of quinoline derivatives in inflammatory diseases and cancer treatment .

Properties

IUPAC Name

quinolin-2-yl-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S/c22-21(23,24)16-6-2-4-8-19(16)31(29,30)27-13-11-26(12-14-27)20(28)18-10-9-15-5-1-3-7-17(15)25-18/h1-10H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSQGIUMIDTVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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